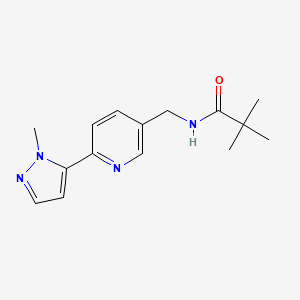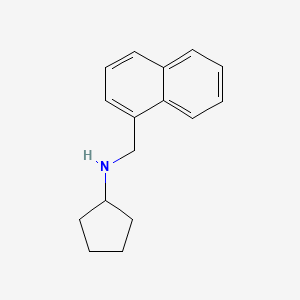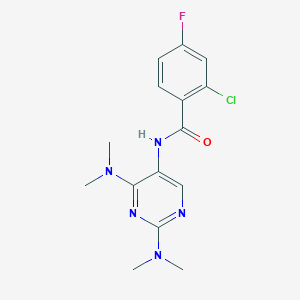
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
科学的研究の応用
Antimicrobial and Antifungal Activities
Research has shown that pyrazole and pyridine derivatives, including structures similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pivalamide, exhibit promising antimicrobial and antifungal properties. For instance, pyrazolopyridine derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains, showing moderate to good efficacy. Moreover, the antifungal activities of certain pyrazole-4-carboxamide derivatives against phytopathogenic fungi have been explored, revealing that some compounds exhibited notable antifungal effects, which were comparable or superior to commercial fungicides like carboxin and boscalid (Wu et al., 2012). These studies underscore the potential of this compound and related compounds in developing new antimicrobial and antifungal agents.
Synthesis and Chemical Properties
The versatility of pyrazole and pyridine cores in heterocyclic chemistry has been extensively studied, with numerous synthetic strategies developed for constructing pyrazolopyrimidine and pyridine derivatives. These compounds serve as key intermediates in organic synthesis, offering a wide range of chemical properties for further functionalization and application in medicinal chemistry. The synthesis of pyrazolopyridine derivatives, including the exploration of their luminescence properties and interactions with biological molecules like bovine serum albumin (BSA), highlights the multifaceted applications of these heterocycles in scientific research (Tang et al., 2011).
Biological Evaluation and Potential Therapeutic Uses
The biological evaluation of pyrazolopyrimidines and pyrazolopyridines extends beyond antimicrobial and antifungal activities, including their potential as anticancer and anti-inflammatory agents. Novel synthetic routes have been developed to produce a wide array of derivatives, which are then screened for various biological activities. For example, novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016). These findings underscore the therapeutic potential of compounds like this compound, warranting further research into their mechanisms of action and potential applications in medicine.
作用機序
Safety and Hazards
特性
IUPAC Name |
2,2-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-11-5-6-12(16-9-11)13-7-8-18-19(13)4/h5-9H,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFAXUPDOYFJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/no-structure.png)


![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)


![(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2614656.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2614658.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)
